
Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid
Overview
Description
Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorophenyl group. The presence of these groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing selective modifications. The trifluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorinated aromatic structure.
Noble Gas Compounds: Although not directly related, these compounds also exhibit unique chemical properties due to their structure.
Uniqueness
Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is unique due to the combination of the Fmoc protecting group and the trifluorophenyl group. This combination imparts specific reactivity and stability, making it valuable for various applications.
Biological Activity
Fmoc-(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (CAS Number: 959580-94-0) is a fluorinated amino acid that has garnered attention in the fields of peptide synthesis, drug development, and neuropharmacology. Its unique structural properties facilitate various biological activities that are critical for research and therapeutic applications.
- Molecular Formula : C25H20F3NO4
- Molecular Weight : 455.43 g/mol
- Appearance : Off-white to white solid or powder
- Purity : Typically ≥ 97%
Applications in Biological Research
This compound is utilized in several key areas:
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Neuroscience Research :
Biological Activity Data
The biological activity of this compound has been assessed through various studies:
Table 1: Biological Activity Overview
Case Studies
Several case studies highlight the significance of this compound in real-world applications:
- Neuropharmacological Study :
- Anticancer Research :
- Antibacterial Screening :
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHZVUAPKDXTN-WCSIJFPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723507 | |
Record name | (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-94-0 | |
Record name | (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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